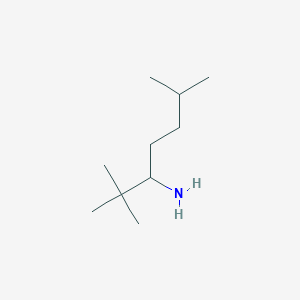![molecular formula C8H8N2O2S B1517940 3-(2-hydroxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1155610-54-0](/img/structure/B1517940.png)
3-(2-hydroxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Overview
Description
“3-(2-hydroxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one” is a chemical compound that belongs to the class of thienopyrimidines . Thienopyrimidines are an important class of chemical compounds with diverse biological activities .
Synthesis Analysis
The synthesis of thienopyrimidines involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons . The reaction of these compounds with formic acid produces thienopyrimidin-4-ones . Other synthetic methods involve the use of 3-amino-thiophene-2-carboxamides with triethyl orthoformate or formic acid .Chemical Reactions Analysis
The chemical reactions involving thienopyrimidines are diverse. For instance, the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid produces thienopyrimidin-4-ones . Other reactions involve the use of 3-amino-thiophene-2-carboxamides with triethyl orthoformate or formic acid .Scientific Research Applications
Synthesis Techniques and Chemical Properties :
- A one-step synthesis method for thieno[2,3-d]pyrimidin-4(3H)-ones, which are important pharmacophores, was developed. This method is characterized by its step economy, reduced catalyst loading, and easy purification (Shi et al., 2018).
- Another synthesis approach involves the creation of 6-substituted thieno[2,3-d]pyrimidine antifolate inhibitors of purine biosynthesis, showing selectivity for high-affinity folate receptors (Deng et al., 2009).
Antimicrobial Activity :
- Thieno[2,3-d]pyrimidin-4-one demonstrated antimicrobial activity against various bacteria and fungi, including Escherichia coli and Staphylococcus aureus (R. et al., 2016).
- New derivatives of thieno[2,3-d]pyrimidin-4-one were synthesized and showed varying levels of antibacterial and antifungal effects, with some compounds exhibiting inhibitory effects similar or superior to the reference drug Tetracycline (Gaber et al., 2010).
Biological Activity and Potential Therapeutic Applications :
- Thieno[3,2-d]pyrimidinones and related compounds were studied for their biological activity as 17β-hydroxysteroid dehydrogenase type 2 inhibitors, revealing some compounds with moderate activity (Perspicace et al., 2013).
- Novel analogs of thieno[2,3-d]pyrimidin-4(3H)-ones were synthesized as selective inhibitors of cancer cell growth, with some compounds showing potent anti-proliferative effects and no toxicity to normal human liver cells (Zhang et al., 2019).
Structural Analysis and Crystallography :
- The crystal structure of related compounds, such as pyrido[1,2-a]pyrimidin-4-one derivatives, was determined, revealing insights into their molecular interactions and potential applications in drug design (Liu et al., 2006).
Future Directions
Thienopyrimidines have shown potential in various therapeutic areas, including antiviral, antimicrobial, and antitumor activities . Therefore, the future directions could involve further exploration of the therapeutic potential of “3-(2-hydroxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one” and its derivatives.
properties
IUPAC Name |
3-(2-hydroxyethyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c11-3-2-10-5-9-6-1-4-13-7(6)8(10)12/h1,4-5,11H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIQFJGZEZXVNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=CN(C2=O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-hydroxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl({2-[methyl(2,2,2-trifluoroethyl)amino]ethyl})amine](/img/structure/B1517857.png)


![2-{2-[(4-Cyanophenyl)methanesulfonamido]acetamido}acetic acid](/img/structure/B1517862.png)
![5-Methyl-2-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B1517864.png)


![3-(2,2-Dimethylpropyl)-6-ethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B1517867.png)


![N-{2-[(2-aminophenyl)formamido]ethyl}acetamide](/img/structure/B1517872.png)
![Propan-2-yl 2-[(2-hydroxyethyl)sulfanyl]acetate](/img/structure/B1517875.png)

